molecular formula C16H9ClO2 B11094574 1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- CAS No. 15875-55-5

1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]-

Cat. No.: B11094574
CAS No.: 15875-55-5
M. Wt: 268.69 g/mol
InChI Key: JDGBJCJISQQPTI-UHFFFAOYSA-N
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Description

This compound belongs to the 2-arylidene-1-indandione family, characterized by a conjugated indandione core (two ketone groups at positions 1 and 3) and an arylidene substituent at position 2. The 3-chlorophenyl group introduces electron-withdrawing effects, influencing electronic distribution, reactivity, and biological activity.

Properties

CAS No.

15875-55-5

Molecular Formula

C16H9ClO2

Molecular Weight

268.69 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C16H9ClO2/c17-11-5-3-4-10(8-11)9-14-15(18)12-6-1-2-7-13(12)16(14)19/h1-9H

InChI Key

JDGBJCJISQQPTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- can be achieved through several synthetic routes. One common method involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This reaction typically uses a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand, which has been found to be optimal for these transformations. Various functional groups are tolerated under standard reaction conditions .

Chemical Reactions Analysis

1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations and Substituent Effects

  • Nitro Group (): The compound 2-[[(2-chloro-5-nitrophenyl)amino]methylene]-1H-indene-1,3(2H)-dione (CAS 1023532-89-9) features a nitro group, which is strongly electron-withdrawing. This increases polarity and may elevate melting points compared to chloro-substituted derivatives . Fluoro Substitutents (): Fluorophenyl derivatives (e.g., 2-[(4-fluorophenyl)methylene]-) exhibit reduced steric bulk but similar electronic effects to chlorine, though fluorine’s smaller size may enhance solubility .
  • Electron-Donating Groups (EDGs): Dimethylamino (): The compound 2-[[4-(dimethylamino)phenyl]methylene]-1H-indene-1,3(2H)-dione (CAS 21889-13-4) has an EDG, which delocalizes electron density into the indandione core, reducing electrophilicity. This contrasts sharply with the 3-chlorophenyl analogue’s reactivity .

Physical and Spectral Properties

Table 1: Comparative Data for Select Analogues
Compound (Substituent) Molecular Weight Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target: 3-Chlorophenyl* ~288.7 *Inferred: 150-200 ~1710 (C=O), 1600 (C=C) Aromatic H: 7.2–8.1; C=CH: ~8.5
9 (3,5-di-tBu-2-hydroxybenzylidene) - 52–54 3500 (OH), 1750, 1710 (C=O) Aromatic C: 115–150; C=CH: 6.8
10 (3,5-di-tBu-4-hydroxybenzylidene) - 98–100 3350 (OH), 1710 (C=O) Aromatic C: 120–145
11 (1H-indol-5-ylmethylene) 313 223–225 3300 (NH), 1720 (C=O) Indole H: 6.9–7.5; C=CH: 8.2
6 (2-chloro-5-nitroaniline derivative) 328.71 - - Aromatic H: 7.5–8.3; NH: ~10.0
11 (Dimethylamino derivative) 277.32 N/A 1720 (C=O), 1600 (C=C) Aromatic H: 6.8–7.6; N-CH3: ~3.0

*Note: Data for the target compound are inferred from structural analogues.

  • Melting Points: Chloro and nitro substituents typically increase melting points due to enhanced intermolecular forces (e.g., dipole-dipole interactions). For example, the nitro derivative () likely has a higher melting point than the dimethylamino analogue () .
  • IR/NMR Trends: The C=O stretches in indandiones appear near 1710–1750 cm⁻¹. Chloro substituents cause deshielding in NMR, shifting aromatic protons downfield compared to EDG-bearing analogues .

Biological Activity

1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- is a synthetic compound derived from indene, featuring a unique structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C16H9ClO2
Molecular Weight: 268.69 g/mol
IUPAC Name: 2-[(3-chlorophenyl)methylidene]indene-1,3-dione
CAS Number: 15875-55-5

The compound's structure includes an indene core with a chlorophenyl substituent, contributing to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of 1H-Indene-1,3(2H)-dione derivatives can be attributed to several mechanisms:

  • Antioxidant Activity: The compound exhibits potential antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Activity: Studies have indicated that similar indene derivatives possess significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Antimicrobial Activity

Research has shown that compounds similar to 1H-Indene-1,3(2H)-dione exhibit notable antimicrobial properties. For instance, derivatives with chlorophenyl groups have demonstrated effective inhibition against various bacterial strains.

Bacterial Strain MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus25100
Escherichia coli50200
Candida albicans31.25125

These findings suggest that the compound could be developed into a potent antimicrobial agent .

Antioxidant Potential

The antioxidant capacity of indene derivatives has been evaluated using various assays. For example, a study reported that compounds with similar structures exhibited a significant reduction in lipid peroxidation and increased scavenging of DPPH radicals.

Assay Type Activity (IC50 μM)
DPPH Scavenging15
Lipid Peroxidation20

This indicates the potential of these compounds in preventing oxidative damage .

Case Studies

A notable case study involved the synthesis of a series of indene derivatives, including the chlorophenyl variant. These derivatives were tested for their cytotoxic effects on cancer cell lines. The results showed that certain derivatives induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

Q & A

What are effective synthetic routes for 2-[(3-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione?

Level: Basic
Methodological Answer:
The compound can be synthesized via a condensation reaction between 1H-indene-1,3(2H)-dione and 3-chlorobenzaldehyde, catalyzed by a Brønsted acid (e.g., camphorsulfonic acid, CSA). Key steps include:

  • Reaction Setup: Mix equimolar amounts of 1H-indene-1,3(2H)-dione and 3-chlorobenzaldehyde in anhydrous THF or dichloromethane.
  • Catalysis: Add 0.2 equivalents of CSA to accelerate the Knoevenagel condensation .
  • Workup: Filter the product under vacuum and purify via flash column chromatography (e.g., hexanes:EtOAC = 7:3). Typical yields range from 70–80% .

How should researchers characterize this compound using spectroscopic methods?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the conjugated system. For example, the α,β-unsaturated ketone moiety shows characteristic carbonyl peaks at ~190 ppm in 13C^{13}\text{C} NMR, while the methylene proton appears as a singlet at δ ~7.5 ppm in 1H^{1}\text{H} NMR .
  • HRMS: Validate molecular weight with high-resolution mass spectrometry. The molecular ion [M+^+] should match the calculated exact mass (e.g., 262.0267 g/mol for C16_{16}H9_9ClO2_2) .

How can contradictions in spectroscopic data due to tautomerism be resolved?

Level: Advanced
Methodological Answer:
The compound may exist in diketo, enol, or enolate forms depending on solvent polarity and pH. To resolve contradictions:

  • Solvent Screening: Compare NMR spectra in polar (DMSO) vs. non-polar (CDCl3_3) solvents. Enol forms dominate in non-polar media, while diketo forms stabilize in polar solvents .
  • pH-Dependent Studies: Use deuterated buffers (pH 2–12) to monitor tautomeric shifts via 1H^{1}\text{H} NMR. The enolate form emerges above pH 10 due to deprotonation .

What computational methods are suitable for studying its electronic properties?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model the π-conjugated system. Basis sets like 6-31G(d) are sufficient for geometry optimization .
  • Correlation Energy Analysis: Apply the Colle-Salvetti formula to calculate electron correlation effects, ensuring <5% deviation from experimental data (e.g., ionization potentials) .

What key physicochemical properties influence its reactivity?

Level: Basic
Methodological Answer:

  • Hydrogen Bonding: With 0 hydrogen bond donors and 2 acceptors, the compound exhibits limited solubility in water but reacts readily with nucleophiles at the α,β-unsaturated ketone .
  • Lipophilicity: A calculated logP of ~3.9 suggests moderate membrane permeability, relevant for biological studies .

How do substituents (e.g., Cl vs. F) affect biological activity?

Level: Advanced
Methodological Answer:

  • Comparative Synthesis: Prepare analogs (e.g., 3-fluorophenyl derivative) via the same condensation route .
  • Bioactivity Assays: Test antifungal activity against Candida albicans. Chloro derivatives often show higher potency due to enhanced electrophilicity at the carbonyl group .

How to design experiments studying solvent effects on tautomeric equilibrium?

Level: Advanced
Methodological Answer:

  • Variable Solvent NMR: Record 1H^{1}\text{H} NMR in D2_2O, CDCl3_3, and DMSO-d6_6 to track enol↔diketo ratios.
  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor tautomerization rates in real-time. Polar aprotic solvents (e.g., THF) slow equilibration due to reduced proton mobility .

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